UNII-67MH38V5WN

Vue d'ensemble

Description

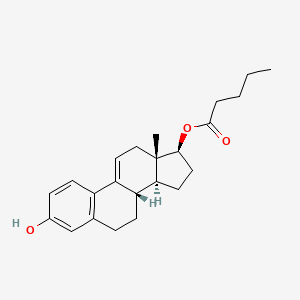

3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate is a useful research compound. Its molecular formula is C23H30O3 and its molecular weight is 354.48. The purity is usually 98% by HPLC.

BenchChem offers high-quality 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analyse de la structure moléculaire

La structure moléculaire de ce composé a été étudiée de manière approfondie. Il a une masse moléculaire de 256,3826 et son InChI standard IUPAC est InChI=1S/C18H24O/c1-18-11-10-14-13-5-3-2-4-12(13)6-7-15(14)16(18)8-9-17(18)19/h2-5,14-17,19H,6-11H2,1H3 . Ces informations sont essentielles pour comprendre les propriétés du composé et ses applications potentielles.

Synthèse et structure cristalline

Le composé a été synthétisé et sa structure cristalline a été étudiée . La compréhension du processus de synthèse et de la structure cristalline peut contribuer à la production et à l'application du composé dans divers domaines.

Analyse de la surface de Hirshfeld

Des surfaces de Hirshfeld et des tracés d'empreintes digitales bidimensionnels ont été générés pour analyser les interactions intermoléculaires faibles C-H···π et C-H···O . Cette analyse est importante pour comprendre le comportement du composé dans différents environnements.

Études de la théorie de la fonctionnelle de la densité (DFT)

Des études DFT ont révélé une barrière de rotation de 1,15 kcal/mol pour la liaison simple C3-O1 . De telles études sont cruciales pour prédire la réactivité et la stabilité du composé.

Études de la fluorescence et de l'extinction

Des études de quenching de fluorescence suggèrent que l'albumine sérique humaine forme un complexe avec ce composé par un mécanisme statique dominé par des interactions de van der Waals et des interactions de liaison hydrogène . Cela pourrait avoir des applications potentielles en biochimie et en médecine.

Études de docking in silico

Des études de docking in silico ont été menées pour comprendre l'interaction du composé avec les molécules biologiques . Cela peut aider à la conception de médicaments et à d'autres applications pharmaceutiques.

Mécanisme D'action

Target of Action

Given its structural similarity to estradiol , it may interact with estrogen receptors, which play crucial roles in various biological processes, including reproductive development and function, cardiovascular health, bone integrity, cognition, and behavior.

Mode of Action

If it acts like estradiol, it may bind to estrogen receptors, triggering a cascade of events including the activation of certain genes and the synthesis of specific proteins . These proteins can then mediate various physiological responses.

Pharmacokinetics

Pharmacokinetics generally involves studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its adme processes .

Analyse Biochimique

Biochemical Properties

Therefore, it is difficult to elaborate on the role of this product in biochemical reactions, including its interactions with enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no available information on the changes in the effects of 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl Pentanoate over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl Pentanoate at different dosages in animal models have not been reported in the literature .

Transport and Distribution

This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

[(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,12,14,19-21,24H,3-6,8,10-11,13H2,1-2H3/t19-,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBVWVSEQQRIJR-FBPBVXOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CC=C3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50242039 | |

| Record name | 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95959-20-9 | |

| Record name | 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095959209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 95959-20-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYESTRA-1,3,5(10),9(11)-TETRAEN-17.BETA.-YL PENTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67MH38V5WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)

![6,7-Diazabicyclo[3.2.2]non-6-EN-3-imine](/img/structure/B591159.png)